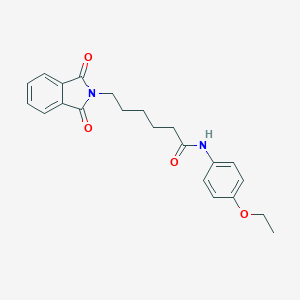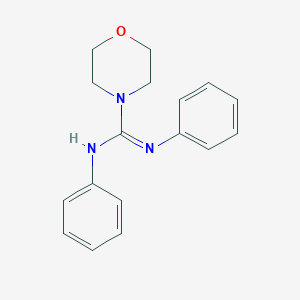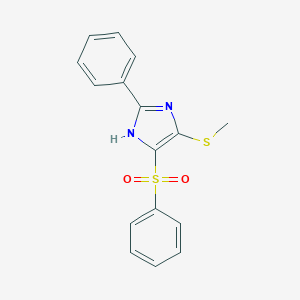![molecular formula C22H21ClN2O4S B258969 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, also known as CBM-588, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound is a benzamide derivative and has been shown to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and cancer. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties, which makes it a promising compound for the treatment of inflammatory bowel disease and cancer. Additionally, the synthesis method for 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
One limitation of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is the lack of understanding of its mechanism of action. The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide are not well understood, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to further study its mechanism of action. Understanding the mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide could lead to the development of more effective treatments for inflammatory bowel disease and cancer. Additionally, further studies could be conducted to determine the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, which could help to determine its safety for clinical use.
Another future direction is to study the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in combination with other compounds. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties, and combining it with other compounds could lead to more effective treatments for these diseases. Additionally, further studies could be conducted to determine the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases.
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is a promising compound that has been studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit the activation of NF-κB. Further studies are needed to determine its mechanism of action, potential side effects, and potential use in combination with other compounds.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 4-chlorobenzylamine with N-(2-methoxyphenyl)-4-nitrobenzamide in the presence of sodium hydride and dimethyl sulfoxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. This synthesis method has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
Applications De Recherche Scientifique
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease (IBD). 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C22H21ClN2O4S |
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-6-4-3-5-20(21)24-22(26)17-9-13-19(14-10-17)25(30(2,27)28)15-16-7-11-18(23)12-8-16/h3-14H,15H2,1-2H3,(H,24,26) |
Clé InChI |
DNXMMDSVBLTGLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
